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DiaPep277 Clinical Trials: A Technical Resource
Center
This technical support center provides researchers, scientists, and drug development

professionals with information regarding the termination of the DiaPep277 clinical trials. The

content is presented in a question-and-answer format to address specific issues and inquiries

that may arise during experimental planning and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the DiaPep277 clinical development

program?

The development of DiaPep277 for newly diagnosed Type 1 diabetes was terminated by

Hyperion Therapeutics after the discovery of serious misconduct by certain employees of

Andromeda Biotech, the company that developed the drug.[1][2][3] Hyperion, which had

acquired Andromeda, found evidence of collusion with a third-party biostatistics firm to

improperly access un-blinded data from the DIA-AID 1 trial and manipulate the analyses to

achieve a favorable result.[1][2] There was also evidence of continued improper handling of un-

blinded data from the ongoing DIA-AID 2 trial.[2][4] This misconduct compromised the integrity

of the clinical trial data, leaving no viable regulatory path forward for the drug.[2]

Q2: What was the proposed mechanism of action for DiaPep277?
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DiaPep277 is a 24-amino acid peptide derived from the human 60 kDa heat shock protein

(HSP60).[5] The proposed mechanism of action was immunomodulation. In Type 1 diabetes,

the immune system's T-cells mistakenly attack and destroy the insulin-producing beta cells in

the pancreas.[5] DiaPep277 was designed to modulate this autoimmune response, specifically

to shift the T-cell response from a pro-inflammatory (T-helper 1) to an anti-inflammatory (T-

helper 2) phenotype, thereby preventing further destruction of beta cells.[6]

Troubleshooting Guide
My research relies on the initial positive efficacy data from the DIA-AID 1 trial. How should I

interpret these findings now?

It is crucial to interpret the initially reported positive results of the DIA-AID 1 trial with extreme

caution. The discovery of data manipulation means the reported efficacy outcomes are not

reliable.[1][2] While the DIA-AID 2 trial was completed to gather data on the natural history of

Type 1 diabetes, Hyperion stated they would not invest further in DiaPep277.[1][2] Any

consideration of the DIA-AID 1 data should be accompanied by a clear acknowledgment of the

scientific misconduct that led to the program's termination. Researchers should not base new

experiments or clinical hypotheses on the compromised data.

Quantitative Data Summary
The following tables summarize the efficacy data from the DIA-AID 1 Phase 3 trial as it was

initially reported, prior to the discovery of the data manipulation. This data should be viewed as

unreliable due to the aforementioned misconduct.

Table 1: Primary Efficacy Endpoint - Change in Glucagon-Stimulated C-peptide Area Under the

Curve (AUC)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3062130?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19267355/
https://pubmed.ncbi.nlm.nih.gov/19267355/
https://www.benchchem.com/product/b3062130?utm_src=pdf-body
https://www.bohrium.com/paper-details/cell-function-in-new-onset-type-1-diabetes-and-immunomodulation-with-a-heat-shock-protein-peptide-diapep277-a-randomised-double-blind-phase-ii-trial/811131056550838273-11473
https://www.fiercebiotech.com/biotech/hyperion-therapeutics-terminates-diapep277-r-program
https://firstwordpharma.com/story/1996845
https://www.benchchem.com/product/b3062130?utm_src=pdf-body
https://www.fiercebiotech.com/biotech/hyperion-therapeutics-terminates-diapep277-r-program
https://firstwordpharma.com/story/1996845
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Population
Treatment
Group

Change from
Baseline in C-
peptide AUC
(nmol/L/20
min)

Relative
Treatment
Effect (%)

P-value

Modified Intent-

to-Treat (mITT)
DiaPep277 -3.108 23.4 0.037

Modified Intent-

to-Treat (mITT)
Placebo -4.058 - -

Per-Protocol

(PP)
DiaPep277 -2.857 29.2 0.011

Per-Protocol

(PP)
Placebo Not Reported - -

Data from the DIA-AID 1 study, a multinational, randomized, double-blind, placebo-controlled

Phase 3 trial with 457 patients.[7]

Table 2: Secondary and Exploratory Endpoints
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Endpoint Population
DiaPep277
Group

Placebo Group P-value

Maintained

Target HbA1c

(≤7%)

mITT 56% 44% 0.03

Maintained

Target HbA1c

(≤7%)

PP 60% 45% 0.0082

Entered Partial

Remission
mITT 38% 29% 0.08

Entered Partial

Remission
PP 42% 30% 0.035

Relative

Hypoglycemic

Event Risk

Reduction

mITT 20% - Not Reported

Relative

Hypoglycemic

Event Risk

Reduction

PP 28% - Not Reported

Data from the DIA-AID 1 study.[7]

Experimental Protocols
DIA-AID 1 Clinical Trial Protocol

The DIA-AID 1 study was a multinational, Phase 3, randomized, double-blind, placebo-

controlled, parallel-group clinical study.

Participants: 457 newly diagnosed Type 1 diabetes patients aged 16-45 years.[7]

Intervention: Participants were randomized to receive subcutaneous injections of either

DiaPep277 (1.0 mg) or a placebo quarterly for a duration of 2 years.[7][8]
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Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in

the area under the curve (AUC) of glucagon-stimulated C-peptide levels at 24 months.[7][9]

Secondary Efficacy Endpoints: These included the change from baseline in mixed-meal

stimulated C-peptide secretion, the change in fasting C-peptide, and achieving a target

HbA1c of ≤7%.[7][9]

Exploratory Endpoints: Partial remission (defined as target HbA1c on insulin ≤0.5

units/kg/day) and the rate of hypoglycemic events were also assessed.[7][9]

Visualizations
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Caption: Proposed immunomodulatory pathway of DiaPep277 in Type 1 Diabetes.
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Caption: Simplified workflow of the DIA-AID 1 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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